CX08005 -

CX08005

Catalog Number: EVT-265842
CAS Number:
Molecular Formula: C28H39NO4
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CX08005 is a potent and substrate-competitive PTP1B and TCPTP dual inhibitor.

2-[2-(Benzoylamino)benzoylamino]benzoic acid (1)

    Compound Description: This compound demonstrated potent and non-toxic antiadenoviral activity. [] Researchers explored structure-activity relationships (SAR) to improve its potency, highlighting the importance of the ortho, ortho substituent pattern, the presence of the carboxylic acid, and the specific direction of the amide bonds for its activity. []

4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl] benzoic acid (Am-80)

    Compound Description: Am-80 is a synthetic retinoid known for its potent topical antipsoriatic activity. [, , ] It is metabolized through hydroxylation and hydrolysis reactions. [] A specific and sensitive radioimmunoassay (RIA) was developed to measure Am-80 in dog plasma. []

(S)-2-([¹¹C]Methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)butyl- carbamoyl]-benzoic acid ([¹¹C]Methoxy-repaglinide)

    Compound Description: This compound is a C-labeled sulfonylurea receptor 1 (SUR1) ligand being investigated for the noninvasive imaging of pancreatic β-cells using positron emission tomography (PET) in the context of type 1 and type 2 diabetes. [] It showed a high affinity for human SUR1 and induced insulin secretion in isolated rat islets. []

2-(2-Nitrophenylaminocarbonyl)benzoic acid and 2-(4-Nitrophenylaminocarbonyl)benzoic acid

    Compound Description: These compounds are isomers with different positions of the nitro group on the phenylaminocarbonyl substituent attached to the benzoic acid core. [] The crystal structures of these compounds reveal different hydrogen-bonding patterns and packing arrangements. []

Overview

CX08005 is a small molecule identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. The compound has garnered attention for its potential therapeutic applications in treating conditions related to insulin resistance, such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure is characterized by the IUPAC name 2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid, with the molecular formula C28H39NO4 and a molecular weight of 453.6 g/mol .

Source and Classification

CX08005 was developed as part of a broader effort to find effective PTP1B inhibitors, which are crucial in managing metabolic disorders. It belongs to the class of carbamoylbenzoic acid derivatives and is classified as a competitive inhibitor of PTP1B, with an inhibition constant (IC50) value reported at approximately 0.781 µM . The compound has been synthesized and analyzed for its biochemical properties, demonstrating significant effects on insulin sensitivity in various animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of CX08005 involves several chemical reactions that yield the final product through a series of steps. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized from simpler precursors through standard organic synthesis techniques, including coupling reactions and purification processes.

The synthesis typically includes:

  • Formation of the carbamoyl group: This step involves reacting an amine with a suitable carbonyl compound.
  • Coupling with benzoic acid derivatives: The final structure incorporates a benzoic acid moiety, which is crucial for its biological activity.

The technical aspects of the synthesis would require careful control of reaction conditions to ensure high yield and purity, with analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry used for characterization .

Molecular Structure Analysis

Structure and Data

CX08005 features a complex molecular structure that includes:

  • A benzoic acid core
  • A carbamoyl group attached to a phenyl ring
  • A long alkoxy chain (tetradecoxy) that enhances lipophilicity and biological activity

The molecular structure can be represented as follows:

CX08005 C28H39NO4\text{CX08005 }\text{C}_{28}\text{H}_{39}\text{N}\text{O}_{4}

This structure allows CX08005 to effectively interact with the active site of PTP1B, facilitating its role as an inhibitor. The binding interactions primarily involve hydrogen bonds with the catalytic P-loop of the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

CX08005 primarily acts through competitive inhibition of PTP1B. The mechanism involves binding to the enzyme's active site, thus preventing substrate access. The following key reactions can be outlined:

  1. Inhibition of PTP1B: CX08005 binds to the active site of PTP1B, inhibiting its phosphatase activity.
  2. Substrate Interaction: In the presence of CX08005, the substrate (4-nitrophenyl phosphate) does not undergo dephosphorylation efficiently, leading to reduced production of p-nitrophenol, which can be quantitatively measured .

Quantitative assays using varying concentrations of CX08005 allow for determination of its IC50 value through Lineweaver-Burk plots, providing insights into its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism by which CX08005 enhances insulin action involves several steps:

  • Competitive Inhibition: By binding to PTP1B, CX08005 inhibits its activity, thereby preventing the dephosphorylation of insulin receptor substrates.
  • Enhanced Insulin Signaling: This inhibition leads to increased phosphorylation levels of insulin receptor substrates, facilitating improved signaling pathways associated with glucose uptake in muscle and adipose tissues.
  • Physiological Effects: In vivo studies have shown that treatment with CX08005 results in improved glucose tolerance and insulin sensitivity in diabetic mouse models .

Data from various studies indicate that CX08005 significantly ameliorates hyperglycemia and enhances glucose disposal rates during hyperinsulinemic-euglycemic clamp tests .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CX08005 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data would depend on solvent type.
  • Stability: Stability under standard laboratory conditions; specific stability data may vary based on formulation.

These properties are critical for determining suitable formulations for pharmaceutical applications .

Applications

Scientific Uses

CX08005 has potential applications in various scientific fields:

  • Diabetes Research: As a PTP1B inhibitor, it is primarily studied for its effects on insulin sensitivity and glucose metabolism.
  • Non-Alcoholic Fatty Liver Disease: Research indicates that CX08005 may help mitigate hepatic lipid accumulation and improve microcirculation dysfunction associated with this condition .
  • Cancer Studies: Preliminary studies suggest potential roles in cancer therapy by modulating metabolic pathways linked to tumor growth .
Introduction to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Biochemical Role of PTP1B in Metabolic Regulation

PTP1B, encoded by the PTPN1 gene, is a 50kDA enzyme anchored to the endoplasmic reticulum through a C-terminal hydrophobic domain. Its catalytic mechanism centers around a signature motif ([I/V]HCXXGXXR[S/T]) containing the essential cysteine residue (Cys215) that executes nucleophilic attack on phosphotyrosine substrates. Upon substrate binding, PTP1B undergoes a conformational change where its WPD loop (containing Asp181) encloses the phosphotyrosine, facilitating hydrolysis through a two-step catalytic process: formation of a phosphocysteine intermediate followed by hydrolysis via glutamine (Gln262) and Asp181 [5] [8].

In metabolic regulation, PTP1B's primary substrates include:

  • Insulin Receptor (IR): PTP1B directly dephosphorylates tyrosine residues on the activated insulin receptor β-subunit, terminating insulin signaling and reducing glucose uptake [1] [8].
  • Insulin Receptor Substrates (IRS1/2): Dephosphorylation impedes PI3K/Akt pathway activation, diminishing GLUT4 translocation and glucose utilization [8].
  • Leptin Receptor-associated JAK2: PTP1B dephosphorylates JAK2, attenuating leptin signaling in the hypothalamus and disrupting satiety regulation and energy expenditure [1] [5].

Table 1: Key Metabolic Signaling Pathways Regulated by PTP1B

SubstrateSignaling PathwayMetabolic Consequence of Dephosphorylation
Insulin Receptor (IR)Insulin signalingReduced glucose uptake in muscle/adipose tissue
IRS1/2PI3K/Akt pathwayImpaired GLUT4 translocation; insulin resistance
JAK2JAK/STAT leptin signalingDisrupted satiety signaling; increased adiposity
EGFR/PdGFRGrowth factor signalingIndirect effects on metabolic tissue remodeling

Genetic evidence strongly supports PTP1B's metabolic role: PTP1B-knockout mice exhibit enhanced insulin sensitivity, reduced adiposity (via decreased adipocyte size rather than number), and resistance to diet-induced obesity. These animals demonstrate increased basal metabolic rates and energy expenditure, confirming PTP1B as a master regulator of metabolic homeostasis [1] [8].

Therapeutic Rationale for PTP1B Inhibition in Metabolic Disorders

The overexpression or hyperactivation of PTP1B is mechanistically linked to several interconnected metabolic pathologies:

  • Type 2 Diabetes Mellitus (T2DM): PTP1B overexpression in insulin target tissues (liver, muscle, adipose) accelerates IR/IRS1 dephosphorylation, creating a fundamental pathophysiological basis for insulin resistance. Clinical evidence shows elevated PTP1B expression in skeletal muscle and adipose tissue of T2DM patients compared to healthy controls [1] [5].

  • Obesity: PTP1B negatively regulates both insulin and leptin signaling. Leptin resistance in obesity stems partly from PTP1B-mediated JAK2 dephosphorylation, which disrupts hypothalamic appetite regulation. Preclinical models demonstrate that PTP1B inhibition restores leptin sensitivity, reduces food intake, and increases energy expenditure [1] [8].

  • Non-Alcoholic Fatty Liver Disease (NAFLD): PTP1B contributes to hepatic steatosis through dual mechanisms: (1) promoting hepatic insulin resistance, which enhances de novo lipogenesis, and (2) inducing microcirculatory dysfunction. Studies show PTP1B-knockout mice are protected against diet-induced hepatic triglyceride accumulation [2] [5].

  • Cardiometabolic Complications: PTP1B activity correlates with endothelial dysfunction and impaired microvascular perfusion. By disrupting insulin-mediated nitric oxide production in endothelial cells, PTP1B contributes to vascular complications in metabolic syndrome [8].

The therapeutic rationale for PTP1B inhibition extends beyond glycemic control. By simultaneously targeting insulin and leptin signaling—two fundamental pathways dysregulated in metabolic syndrome—PTP1B inhibitors offer a unique multifactorial approach. This contrasts with current monofunctional agents (e.g., metformin for glycemia, GLP-1 agonists for weight) that address individual manifestations but not the underlying signaling nexus [1] [5] [8].

Emergence of CX08005 as a Competitive PTP1B Inhibitor

CX08005 (chemical name: N-(2-Tetradecyloxy-phenyl)-phthalamic acid; CAS# 1256341-22-6) represents a structurally novel, small-molecule competitive inhibitor of PTP1B. Its emergence addresses historical challenges in PTP1B drug development, particularly achieving selectivity over the closely homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72-74% sequence identity in the catalytic domain [3] [4] [6].

Biochemical Characterization:

  • Mechanism: CX08005 binds competitively within the catalytic pocket of PTP1B, forming specific interactions with Cys215. Docking simulations confirm direct engagement with the catalytic residue, inhibiting phosphatase activity by blocking substrate access [3] [6].
  • Potency: Enzymatic assays demonstrate an IC50 of 0.75 ± 0.07 μM (or 0.781 μM across multiple reports) against recombinant human PTP1B [2] [4] [6].
  • Selectivity: While highly selective among most protein tyrosine phosphatases, CX08005 shows moderate cross-inhibition of TCPTP (IC50 not fully quantified in available literature). This remains an optimization target [4] [6].

Structural Properties:

  • Chemical Formula: C28H39NO4
  • Molecular Weight: 453.61 g/mol
  • Solubility Profile: Soluble in DMSO and ethanol (45.36 mg/mL; 100 mM) [3] [4]

Table 2: Preclinical Efficacy of CX08005 in Metabolic Disease Models

Disease ModelInterventionKey Metabolic OutcomesProposed Mechanism
KKAy mice (genetic T2DM)CX08005 (50 mg/kg, 28 days)↓ Hepatic TG by 16.5%; ↓ Plasma TG by 33%; Improved glucose tolerance (AUC ↓37%)PTP1B inhibition → enhanced insulin sensitivity → reduced lipogenesis
Diet-induced obese miceCX08005 (100 mg/kg, 14-28 days)↓ Plasma TC by 20%; Improved insulin sensitivity (ITT AUC ↓32%)Restoration of hepatic insulin signaling → improved lipid metabolism
NAFLD model (DIO mice)CX08005 (100 mg/kg)↓ Hepatic lipid accumulation; ↑ Sinusoidal perfusion by 42%; ↓ Leukocyte adhesion by 78-89%Improved hepatic microcirculation via reduced inflammation & endothelial dysfunction

Key Preclinical Evidence:In genetic (KKAy) and diet-induced obesity (DIO) murine models, CX08005 administration consistently demonstrates:

  • Enhanced Insulin Sensitivity: Significant reductions in insulin tolerance test (ITT) area-under-curve (AUC) values (24-32% decrease) confirm systemic insulin sensitization [2] [6].
  • Hepatoprotective Effects: CX08005 reduces hepatic triglyceride content by 16.5% in KKAy mice and attenuates ultrasound-derived echo-intensity attenuation coefficients by 43%, indicating reduced steatosis [2].
  • Microvascular Improvement: In NAFLD models, CX08005 restores hepatic microcirculation by increasing red blood cell velocity (101% in central veins) and shear rate (78-136%), while reducing leukocyte adhesion in sinusoids (78-89%) [2].
  • Lipid Regulation: Treatment reduces plasma triglycerides (33% in KKAy mice) and total cholesterol (10-20% across models), suggesting improved dyslipidemia [2] [6].

These findings position CX08005 as a promising therapeutic candidate capable of targeting both metabolic and vascular components of complex disorders like NAFLD and diabesity. Its chemical novelty lies in bridging potent PTP1B inhibition with demonstrated in vivo efficacy across multiple metabolic endpoints [2] [4] [6].

Properties

Product Name

CX08005

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Solubility

Soluble in DMSO

Synonyms

CX08005; CX-08005; CX 08005;

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.